Reduced Kv1.x Potassium Channel Inhibition vs. 4-Aminopyridine
4-Aminopyridin-3-ol dihydrochloride is the salt form of the primary inactive metabolite of dalfampridine (4-aminopyridine). In patch-clamp studies using HEK293 cells expressing human Kv1.1, Kv1.2, and Kv1.4 channels, 3-hydroxy-4-aminopyridine exhibited IC50 values 1–2 orders of magnitude higher than those of 4-aminopyridine [1]. Specifically, IC50 values were 7,886 µM (Kv1.1), 23,652 µM (Kv1.2), and 23,191 µM (Kv1.4) for the metabolite, compared to 242 µM, 399 µM, and 399 µM, respectively, for 4-aminopyridine [1]. This quantitative difference confirms that 4-aminopyridin-3-ol is a substantially weaker potassium channel blocker, making it unsuitable for applications requiring potent Kv channel inhibition but ideal as a negative control or reference standard in pharmacological studies [1].
| Evidence Dimension | Inhibition of human voltage-gated potassium channels (IC50) |
|---|---|
| Target Compound Data | Kv1.1: 7,886 µM; Kv1.2: 23,652 µM; Kv1.4: 23,191 µM |
| Comparator Or Baseline | 4-Aminopyridine: Kv1.1: 242 µM; Kv1.2: 399 µM; Kv1.4: 399 µM |
| Quantified Difference | Kv1.1: ~33-fold less potent; Kv1.2: ~59-fold less potent; Kv1.4: ~58-fold less potent |
| Conditions | HEK293 cells stably expressing human Kv1.1, Kv1.2, or Kv1.4; whole-cell patch-clamp electrophysiology |
Why This Matters
This data provides a clear quantitative basis for selecting the dihydrochloride salt as an inactive control in potassium channel studies, or for avoiding it when potent Kv blockade is required.
- [1] Caggiano A, Blight A, Parry TJ. Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells. J Drug Assess. 2013;2(1):58-66. doi:10.3109/21556660.2013.791623 View Source
